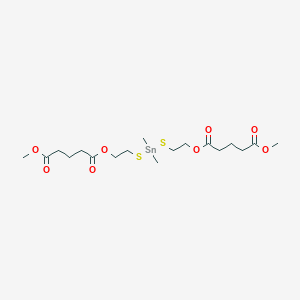
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione is an organic compound that features both pyridyl and methoxyphenyl groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione typically involves multi-step organic reactions. One possible route could involve the condensation of a pyridyl ketone with a methoxyphenyl aldehyde under basic conditions, followed by further functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups could be oxidized to form corresponding phenols.
Reduction: The carbonyl groups could be reduced to alcohols.
Substitution: The methoxy groups could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenolic compounds, while reduction could yield alcohols.
Scientific Research Applications
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione would depend on its specific interactions with biological targets. This could involve binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-2-pyridyl)-3-phenylpropane-1,3-dione: Lacks the methoxy group on the phenyl ring.
1-(2-Pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione: Lacks the methoxy group on the pyridyl ring.
Uniqueness
1-(3-Methoxy-2-pyridyl)-3-(4-methoxyphenyl)propane-1,3-dione is unique due to the presence of methoxy groups on both the pyridyl and phenyl rings, which could influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methoxypyridin-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C16H15NO4/c1-20-12-7-5-11(6-8-12)13(18)10-14(19)16-15(21-2)4-3-9-17-16/h3-9H,10H2,1-2H3 |
InChI Key |
XNYUDDCZOMLTFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)

![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)

![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)


![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)

![Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione](/img/structure/B13777197.png)
